Cycloaddition Efficiency vs Phenylthioacetylene
In the reaction with 2-aryl-2-chloroacylketenes to construct angular acyl-substituted azulenones, ethoxyethyne yields the target azulenone in 25% yield. Under identical optimized conditions, phenylthioacetylene is clearly more reactive, achieving yields of 73–74% [1]. This head-to-head comparison demonstrates that while ethoxyethyne participates in the annulation, it is not the most reactive partner; its utility lies in providing a distinct electronic and steric environment when thioacetylene reactivity is undesirable or when the ethoxy-derived product profile is specifically required.
| Evidence Dimension | Isolated product yield in azulenone annulation |
|---|---|
| Target Compound Data | 25% yield |
| Comparator Or Baseline | Phenylthioacetylene: 73–74% yield |
| Quantified Difference | Ethoxyethyne yield is lower by 48–49 percentage points |
| Conditions | Reaction of 2-phenyl-2-chloroacylketene with alkyne; optimized conditions reported in Tetrahedron 2014 |
Why This Matters
For procurement, this data enables informed selection based on desired reaction kinetics—phenylthioacetylene offers higher efficiency, whereas ethoxyethyne provides a less reactive alternative that may improve selectivity or functional group tolerance in complex substrate settings.
- [1] Synthesis and applications of angular acyl-substituted azulenones: formal synthesis of (±)-acorenol and facile access to the hydroazulene core of pseudolaric acid. Tetrahedron 2014, 70 (35), 5505–5512. View Source
